

Analysis of Diclofenac by High-Performance Liquid Chromatography with UV Detection

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Compound of Interest

Compound Name: *Cloran*

Cat. No.: B168027

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Disclaimer: The term "**Cloran**" did not yield specific results for a distinct chemical entity during the literature search. Based on phonetic similarity and the commonality of analysis, this document provides a detailed application note and protocol for the HPLC-UV analysis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Researchers should verify the identity of their analyte of interest and adapt the provided methodologies as necessary.

Application Note

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Diclofenac in pharmaceutical formulations and biological matrices. The described method is sensitive, specific, and has been validated in accordance with ICH guidelines, demonstrating its suitability for quality control and research applications.

Chromatographic Conditions

The separation of Diclofenac is typically achieved on a C18 reversed-phase column. The mobile phase composition and detection wavelength can be optimized to suit the specific matrix and instrumentation. Below is a summary of various reported chromatographic conditions.

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (4.6 mm × 150 mm, 3 µm)[1]	Nucleosil 100-5 C18 (4.6 mm × 250 mm, 5 µm)[2]	Hypersil ODS C18 (4.6 mm × 250 mm, 5 µm)[3]
Mobile Phase	Acetonitrile : 0.05 M Orthophosphoric acid (pH 2.0) (65:35 v/v)[1]	Acetonitrile (containing 0.065% triethylamine) : 1.65% glacial acetic acid (50:50, v/v) (pH 4.30) [2]	Acetonitrile : Water : Orthophosphoric Acid 85% (600:400:1, v/v/v) (pH 2.5)[3]
Flow Rate	2.0 mL/min[1]	1.0 mL/min[2]	1.2 mL/min[3]
Detection Wavelength	210 nm[1]	Not Specified (Electrochemical Detection)[2]	235 nm[3]
Injection Volume	20 µL[1]	Not Specified	20 µL[3]
Column Temperature	25 °C[1]	Not Specified	25 °C[3]
Retention Time	~1.35 min[1]	~14.74 min[2]	~4.8 min[3]

Method Validation Summary

The analytical method has been validated demonstrating linearity, accuracy, precision, and sensitivity.

Validation Parameter	Result 1	Result 2	Result 3
Linearity Range	10 - 200 µg/mL[1]	20 - 1000 ng/mL[2]	0.05 - 12.5 µg/mL[3]
Correlation Coefficient (r^2)	Not Specified	Not Specified	0.9988[3]
Limit of Detection (LOD)	12.5 ng/mL[1]	10 ng/mL[2]	0.014 µg/mL[3]
Limit of Quantitation (LOQ)	Not Specified	20 ng/mL[2]	0.05 µg/mL[3]
Accuracy (%) Recovery)	90 - 110%[1]	Intra-day bias < 1.72%, Inter-day bias < 1.14%[2]	Average recovery of swabbing method was 87.80%[3]
Precision (% RSD)	Within $\pm 15\%$ [1]	Intra-day RSD < 2.19%, Inter-day RSD < 1.94%[2]	Intra-day and inter-day precision < 5%[3]

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

- Accurately weigh 50 mg of Diclofenac Sodium reference standard.[1]
- Transfer to a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 30 minutes to dissolve.[1]
- Dilute to the mark with methanol and mix well.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05 µg/mL to 12.5

µg/mL).[3]

Sample Preparation

For Pharmaceutical Tablets:

- Weigh and finely powder twenty tablets to determine the average weight.[1]
- Accurately weigh a portion of the powder equivalent to 50 mg of Diclofenac Sodium.[1]
- Transfer to a 50 mL volumetric flask containing 30 mL of methanol.[1]
- Sonicate for 30 minutes.[1]
- Dilute to volume with methanol.[1]
- Centrifuge the resulting solution at 3000 rpm for 5 minutes.[1]
- Further dilute the supernatant with the mobile phase to a concentration within the calibration range.

For Human Plasma (Liquid-Liquid Extraction):

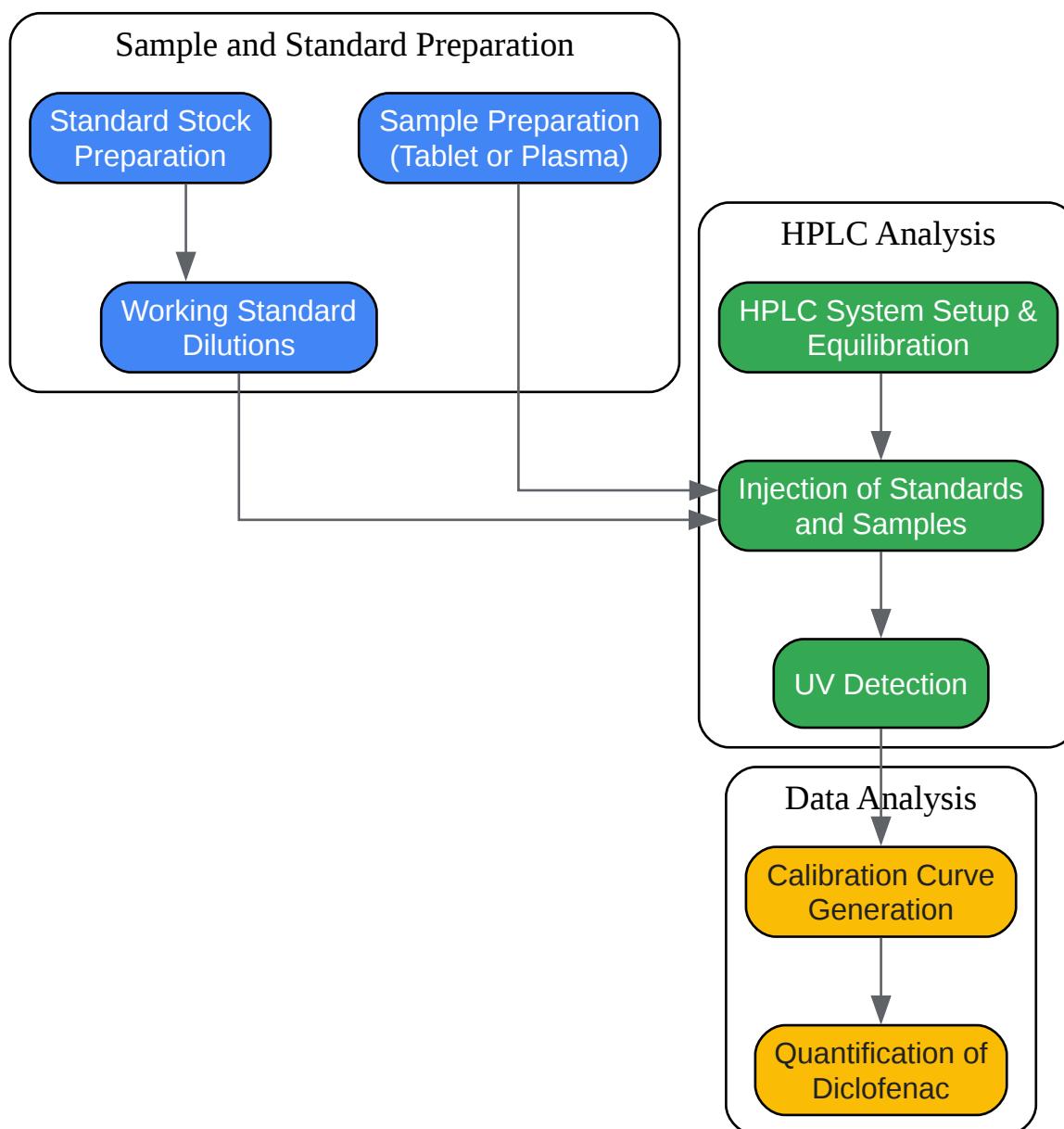
- To 0.7 mL of plasma, add 100 µL of 1 M hydrochloric acid and mix.[4]
- Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 g for 5 minutes.[4]
- Repeat the extraction step twice.[4]
- Collect the supernatant and evaporate to dryness under a stream of nitrogen at 40 °C.[4]
- Reconstitute the residue in 50 µL of the mobile phase for injection.[4]

Chromatographic Analysis

- Set up the HPLC system with the chosen chromatographic conditions (see table above).
- Equilibrate the column with the mobile phase until a stable baseline is achieved.

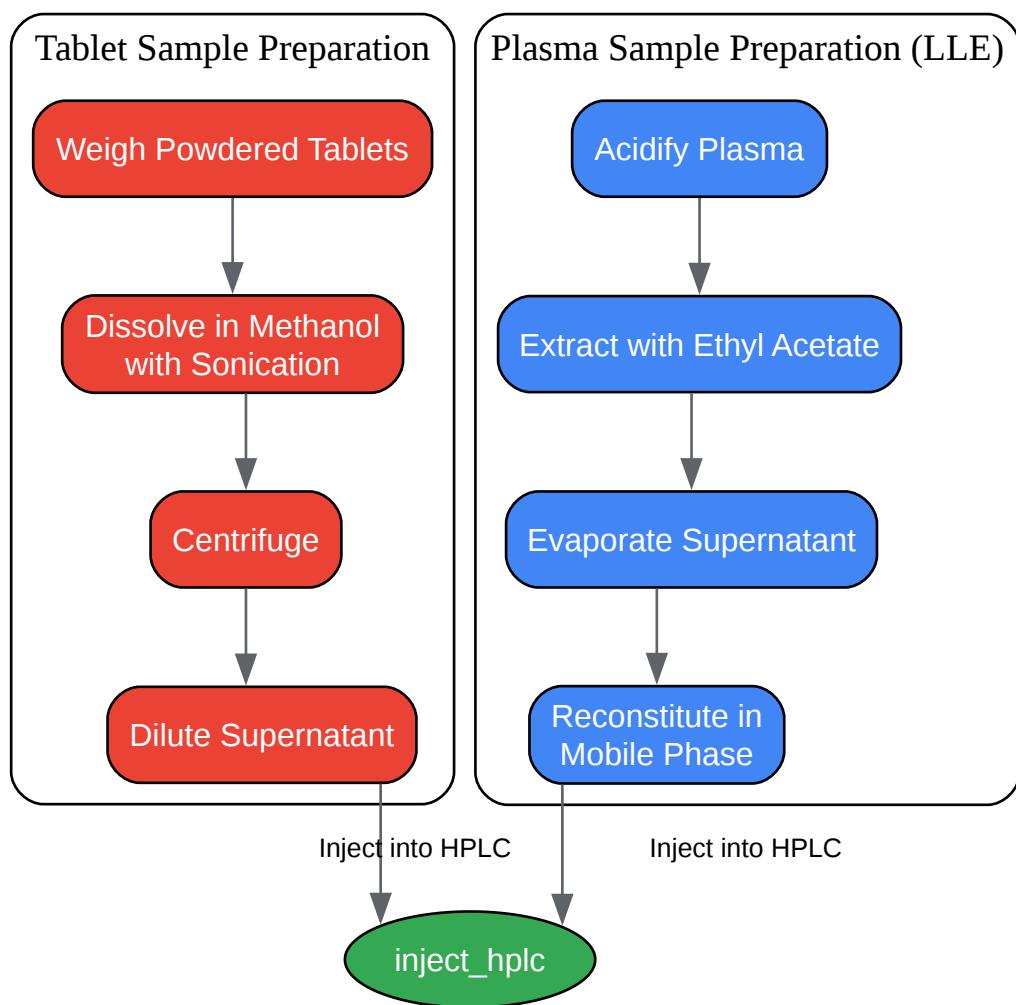
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of Diclofenac in the samples by comparing the peak area with the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC-UV analysis of Diclofenac.

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Caption: Detailed workflow for tablet and plasma sample preparation.

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